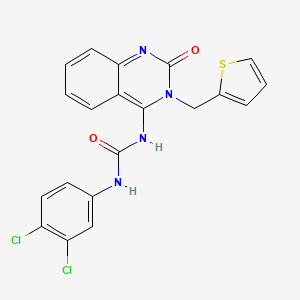

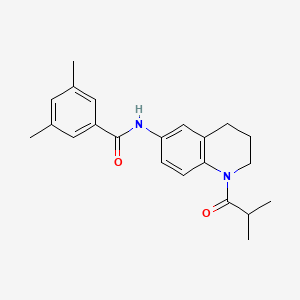

5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been widely used in cancer therapy. It was first approved by the US FDA in 2006 for the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in other diseases.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Evaluation

A series of derivatives similar to 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide were synthesized and evaluated for antimicrobial and anticancer activities. These compounds showed significant effectiveness against various microbial strains and demonstrated anticancer activity across different cell lines, suggesting their potential as therapeutic agents in treating infections and cancer (Kumar et al., 2014).

Anti-HIV and Antifungal Activity

Further exploration into the chemical space surrounding 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide led to the development of novel chiral and achiral derivatives showing promising in vitro anti-HIV and antifungal activities. These findings underscore the compound's versatile pharmaceutical applications and its potential as a scaffold for developing new therapeutic agents (Zareef et al., 2007).

Antimicrobial Study of Novel Derivatives

New compounds derived from 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide were synthesized and exhibited significantly higher antimicrobial activity compared to their parent structures. This suggests the potential utility of these derivatives in developing new antimicrobial agents (Vanparia et al., 2010).

Anticancer Effects via Apoptosis and Autophagy

Derivatives of 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide were found to induce apoptosis and autophagy in cancer cells, alongside inhibiting carbonic anhydrase isoenzymes associated with tumor growth. These findings highlight the compound's potential in anticancer drug development (Gul et al., 2018).

Urease Inhibition for GIT Disorders

Derivatives of 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide were identified as potent urease inhibitors, suggesting their application in treating gastrointestinal disorders such as gastric and peptic ulcers and hepatic encephalopathy (Irshad et al., 2021).

Propriétés

IUPAC Name |

5-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-3-20-15-7-6-14(8-12(15)9-17(20)21)19-24(22,23)16-10-13(18)5-4-11(16)2/h4-8,10,19H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFKOHSHLFAJEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2990246.png)

![N-(3-methoxybenzyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990247.png)

![(E)-10,13-dimethyl-16-(4-nitrobenzylidene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2990251.png)

![2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide](/img/structure/B2990252.png)

![1-(2-Methoxyethyl)-3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)urea](/img/structure/B2990254.png)

![N-(2-bromo-4-methylphenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2990256.png)

![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanenitrile](/img/structure/B2990259.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990263.png)

![(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2990266.png)